![molecular formula C12H14N4O2 B12477296 2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1H-imidazole](/img/structure/B12477296.png)
2-[(E)-(2,5-dimethoxyphenyl)diazenyl]-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of a diazenyl group (N=N) attached to a dimethoxyphenyl ring and a methyl group attached to the imidazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole typically involves the following steps:
Formation of the Diazenyl Intermediate: The initial step involves the formation of the diazenyl intermediate by reacting 2,5-dimethoxyaniline with nitrous acid to form the corresponding diazonium salt. This reaction is carried out under acidic conditions at low temperatures to stabilize the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-methylimidazole in the presence of a base such as sodium acetate. This coupling reaction results in the formation of the desired compound, 2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl group, leading to the formation of azoxy compounds.
Reduction: Reduction of the diazenyl group can yield hydrazine derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated imidazole derivatives.
Scientific Research Applications
2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The diazenyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-(Azobis(1-methylethylidene))bis(4,5-dihydro-1H-imidazole) dihydrochloride: This compound also contains an imidazole ring and a diazenyl group but differs in its substitution pattern and overall structure.
2,4,5-Triphenyl Imidazole Derivatives: These compounds have a similar imidazole core but differ in their phenyl substitutions.
Uniqueness
2-[(1E)-2-(2,5-dimethoxyphenyl)diazen-1-yl]-4-methyl-1H-imidazole is unique due to the presence of both the diazenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N4O2 |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-methyl-1H-imidazol-2-yl)diazene |
InChI |
InChI=1S/C12H14N4O2/c1-8-7-13-12(14-8)16-15-10-6-9(17-2)4-5-11(10)18-3/h4-7H,1-3H3,(H,13,14) |
InChI Key |
ZXAJNMNHAKGEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)N=NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


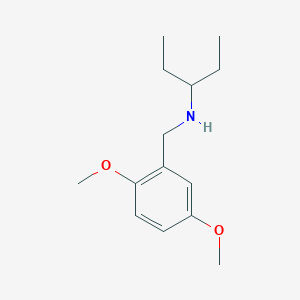
![1-(4-bromophenyl)-6-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12477223.png)
![1-(3-Chloro-4-methylphenyl)-3-methyl-4,6-bis(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B12477228.png)
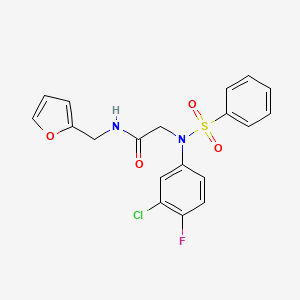

![2-(4-cyclohexylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B12477243.png)
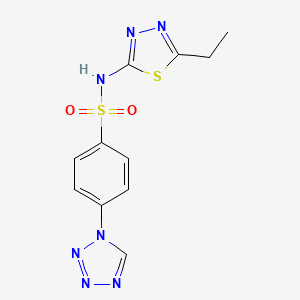
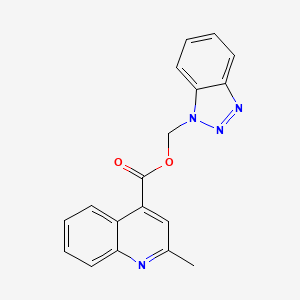
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B12477270.png)
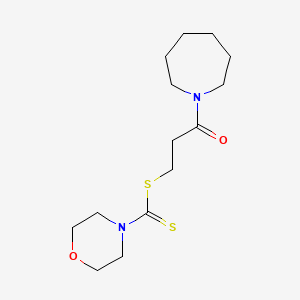
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}butanamide](/img/structure/B12477280.png)
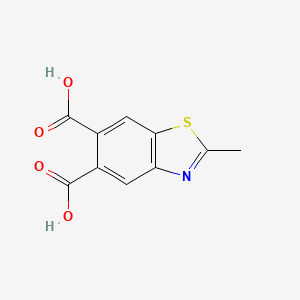
![9-(3-chlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12477304.png)
![Benzyl 3-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477311.png)
